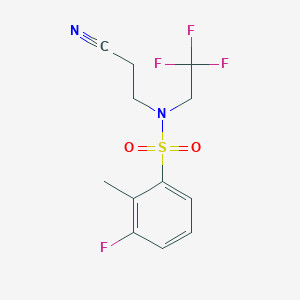![molecular formula C19H23FN4O B7633926 N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide, also known as JNJ-54452840, is a novel drug compound that has garnered attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide is a selective inhibitor of ATR kinase, which is involved in the DNA damage response pathway. ATR kinase is activated in response to DNA damage, and it phosphorylates downstream targets that are involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting ATR kinase, N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide disrupts the DNA damage response pathway, leading to increased sensitivity of cancer cells to radiation and chemotherapy.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to inhibit the growth of cancer cells, both in vitro and in vivo. It has also been shown to enhance the cytotoxic effects of radiation and chemotherapy. Additionally, N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide for lab experiments is its selectivity for ATR kinase. This selectivity allows for specific targeting of the DNA damage response pathway, which is important for studying the effects of radiation and chemotherapy on cancer cells. However, one limitation of N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide is its potential toxicity. In preclinical studies, N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to have some toxic effects on normal cells, which may limit its clinical applications.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide. One area of interest is in its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Additionally, further studies are needed to better understand the potential toxic effects of N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide and to develop strategies to mitigate these effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide in humans.
Méthodes De Synthèse
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide is a small molecule drug compound that can be synthesized through a multi-step process. The first step involves the preparation of 8-fluoroquinoline, which is then reacted with piperazine to form 4-(8-fluoroquinolin-4-yl)piperazine. The resulting compound is then reacted with cyclopropylamine to form N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide.
Applications De Recherche Scientifique
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer, specifically in targeting the DNA damage response pathway. N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide has been shown to inhibit the activity of the ataxia-telangiectasia and Rad3-related (ATR) kinase, which is involved in the DNA damage response pathway. This inhibition leads to increased sensitivity of cancer cells to radiation and chemotherapy.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-13(19(25)22-14-5-6-14)23-9-11-24(12-10-23)17-7-8-21-18-15(17)3-2-4-16(18)20/h2-4,7-8,13-14H,5-6,9-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHSSLLOUBLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)C3=C4C=CC=C(C4=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropanecarbonyl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]piperidine-3-carboxamide](/img/structure/B7633847.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![4-[(3-Pyrazol-1-ylpiperidin-1-yl)methyl]phenol](/img/structure/B7633864.png)
![1-[(1-Benzylpiperidin-2-yl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633878.png)
![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)


![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)